Cas no 4164-21-0 (1-phenyl-2-(propan-2-ylamino)ethanol)

1-phenyl-2-(propan-2-ylamino)ethanol structure
4164-21-0 structure
Product name:1-phenyl-2-(propan-2-ylamino)ethanol
CAS No:4164-21-0
MF:C11H17NO
MW:179.25878
MDL:MFCD01732724
CID:84948
PubChem ID:20119

1-phenyl-2-(propan-2-ylamino)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-Isopropylamino-1-phenylethanol
    • 1-phenyl-2-(propan-2-ylamino)ethanol
    • 1-Phenyl-1-oxy-2-(isopropylamino)-aethan
    • 1-Phenyl-1-oxy-2-(isopropylamino)-aethan [German]
    • 1-Phenyl-2-isopropylaminoethanol
    • alpha-(((1-Methylethyl)amino)methyl)benzenemethanol
    • alpha-(Isopropylaminomethyl)benzyl alcohol
    • Benzenemethanol, alpha-(((1-methylethyl)amino)methyl)- (9CI)
    • Benzyl alcohol, alpha-(isopropylaminomethyl)-
    • KK 1-2
    • NSC 23624
    • FT-0711097
    • NSC23624
    • 2-isopropylamino-1-phenyl-1-ethanol
    • 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
    • NSC-23624
    • YANYGOBZUASRHR-UHFFFAOYSA-N
    • DTXSID801243902
    • SCHEMBL4564683
    • MFCD01732724
    • 4164-21-0
    • CHEMBL31727
    • CS-0260385
    • 2-(isopropylamino)-1-phenylethanol
    • AKOS009068500
    • alpha-[[(1-Methylethyl)amino]methyl]benzenemethanol
    • AO-435/04432048
    • Benzenemethanol, alpha-(((1-methylethyl)amino)methyl)-
    • EN300-7505698
    • Benzenemethanol, alpha-(((1-methylethyl)amino)methyl)-(9CI)
    • I+/--[[(1-Methylethyl)amino]methyl]benzenemethanol
    • METAPROTERENOL_met022
    • G22038
    • MDL: MFCD01732724
    • Inchi: InChI=1S/C11H17NO/c1-9(2)12-8-11(13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3
    • InChI Key: YANYGOBZUASRHR-UHFFFAOYSA-N
    • SMILES: CC(C)NCC(C1=CC=CC=C1)O

Computed Properties

  • Exact Mass: 179.13111
  • Monoisotopic Mass: 179.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Surface Charge: 0
  • Topological Polar Surface Area: 32.3A^2

Experimental Properties

  • Color/Form: White crystal powder
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 272.7±7.0 °C at 760 mmHg
  • Flash Point: 87.5±8.7 °C
  • Refractive Index: 1.523
  • PSA: 32.26
  • LogP: 2.10890
  • Solubility: Uncertain
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-phenyl-2-(propan-2-ylamino)ethanol Security Information

1-phenyl-2-(propan-2-ylamino)ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B522818-10mg
1-phenyl-2-(propan-2-ylamino)ethanol
4164-21-0
10mg
$ 50.00 2022-06-07
Enamine
EN300-7505698-0.5g
1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol
4164-21-0 95%
0.5g
$182.0 2024-05-23
Enamine
EN300-7505698-0.05g
1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol
4164-21-0 95%
0.05g
$55.0 2024-05-23
Enamine
EN300-7505698-0.25g
1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol
4164-21-0 95%
0.25g
$115.0 2024-05-23
Enamine
EN300-7505698-10.0g
1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol
4164-21-0 95%
10.0g
$1102.0 2024-05-23
A2B Chem LLC
AB58699-100mg
2-(Isopropylamino)-1-phenylethanol
4164-21-0 95%
100mg
$121.00 2024-04-20
Aaron
AR003FAV-250mg
2-(Isopropylamino)-1-phenylethanol
4164-21-0 95%
250mg
$184.00 2025-01-22
A2B Chem LLC
AB58699-10g
2-(Isopropylamino)-1-phenylethanol
4164-21-0 95%
10g
$1195.00 2024-04-20
1PlusChem
1P003F2J-5g
2-(Isopropylamino)-1-phenylethanol
4164-21-0 95%
5g
$879.00 2025-02-19
1PlusChem
1P003F2J-2.5g
2-(Isopropylamino)-1-phenylethanol
4164-21-0 95%
2.5g
$513.00 2025-02-19

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